molecular formula C12H12ClF2N3 B10963835 5-chloro-6-cyclopropyl-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

5-chloro-6-cyclopropyl-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10963835
M. Wt: 271.69 g/mol
InChI Key: XQIYDTJIGWKHOH-UHFFFAOYSA-N
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Description

5-chloro-6-cyclopropyl-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-cyclopropyl-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-cyclopropyl-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

5-chloro-6-cyclopropyl-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-6-cyclopropyl-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-6-cyclopropyl-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C12H12ClF2N3

Molecular Weight

271.69 g/mol

IUPAC Name

5-chloro-6-cyclopropyl-4-(difluoromethyl)-1,3-dimethylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C12H12ClF2N3/c1-5-7-8(11(14)15)9(13)10(6-3-4-6)16-12(7)18(2)17-5/h6,11H,3-4H2,1-2H3

InChI Key

XQIYDTJIGWKHOH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC(=C(C(=C12)C(F)F)Cl)C3CC3)C

Origin of Product

United States

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